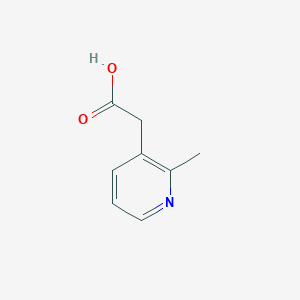
2-(2-Methylpyridin-3-yl)acetic acid
Descripción general
Descripción
The compound "2-(2-Methylpyridin-3-yl)acetic acid" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it is related to pyridine with a methyl group at the second position and an acetic acid moiety at the third position. This structure is similar to the compounds studied in the provided papers, where pyridine derivatives are synthesized and characterized for various applications, such as fluorogenic reagents for amine detection , complexes with acetic acid for spectral analysis , and as part of the structure for imidazo[1,2-a]pyridines .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and often requires specific conditions for successful reactions. For example, the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates involves the reaction of 2-aminopyridine, Meldrum’s acid, and aryl glyoxals, which are performed in ethanol and catalyzed by acetic acid under reflux and microwave conditions . Similarly, (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids are prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides followed by Michael addition . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical properties and reactivity. For instance, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing a ketonic configuration without a betaine and intermolecular hydrogen bonds forming a one-dimensional chain structure . These techniques could be employed to analyze the molecular structure of "this compound" to determine its configuration and bonding patterns.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions due to their reactive sites. The fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates, which includes a pyridine derivative, demonstrates the potential for these compounds to react with amines . Additionally, the interaction of 2-methylaminopyridine with acetic acid to form a complex that exhibits new absorption and fluorescence bands indicates that "this compound" could also engage in similar reactions, potentially forming complexes with interesting spectral properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of 1-Methyl-2(1H)-pyridinimines and their complexes with acetic acid provides insights into the spectral properties of these compounds, such as absorption and fluorescence spectra . The stability of fluorescent derivatives in both acidic and basic solutions, as mentioned in the analysis of primary amines, suggests that "this compound" may also exhibit good stability under various conditions . These properties are essential for applications in analytical chemistry, such as HPLC and mass spectrometry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Derivatives
Salionov (2015) explored the synthesis of esthers derived from 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, investigating their physical and chemical properties and acute toxicity. This research highlights the use of similar compounds in synthesizing new derivatives with potential biological activities (Salionov, 2015).
Structural Studies
Chui et al. (2004) focused on the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, analyzing their molecular conformations through spectral and X-Ray data. This research provides insights into the structural aspects of similar acetic acid derivatives (Chui et al., 2004).
Biological Applications
Auxin Activity
Antolić et al. (2004) examined the auxin activity of 2-alkylindole-3-acetic acids, including compounds similar to 2-(2-Methylpyridin-3-yl)acetic acid. They demonstrated their plant-growth-promoting activities, highlighting the relevance of these compounds in agricultural science (Antolić et al., 2004).
Insecticidal Activity
Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, demonstrating their insecticidal properties. This study suggests the potential of similar acetic acid derivatives in developing new insecticides (Holla et al., 2004).
Material Science and Catalysis
- Catalytic Activities: Chen and Yang (2018) synthesized N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, evaluating their efficacy in arylation of (benzo)oxazoles. This study indicates the usefulness of similar acetic acid derivatives in catalysis and material science applications (Chen & Yang, 2018).
Environmental and Microbiological Applications
- Degradation of Organic Compounds: Lee et al. (2001) researched the degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida, identifying formic acid as a metabolite. This suggests the role of similar compounds in environmental microbiology and biodegradation studies (Lee et al., 2001).
Propiedades
IUPAC Name |
2-(2-methylpyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWBNUQVZJTJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

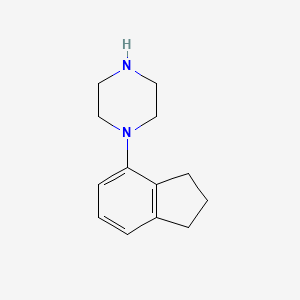

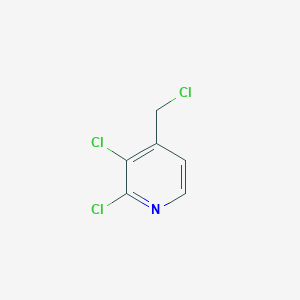

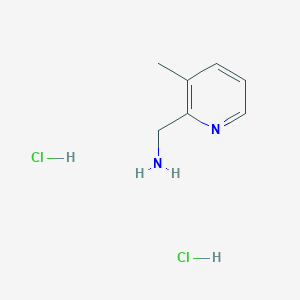
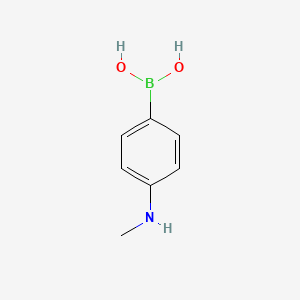
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)




